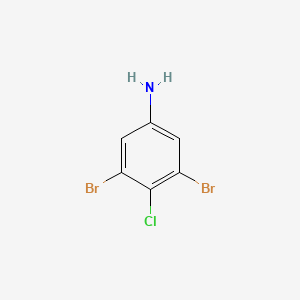

3,5-Dibromo-4-chloroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUCDJFRZFSHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-4-chloroaniline: A Key Building Block for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-chloroaniline (CAS 35754-04-2) is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms and a chlorine atom on the aniline ring, offers multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of the core properties, synthesis, and applications of 3,5-Dibromo-4-chloroaniline, with a particular focus on its relevance in the field of drug discovery and development. The strategic placement of the halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, making this molecule a valuable tool for medicinal chemists.

Physicochemical and Spectral Properties

The physical and chemical characteristics of 3,5-Dibromo-4-chloroaniline are fundamental to its handling, reactivity, and application in synthesis.

Table 1: Physicochemical Properties of 3,5-Dibromo-4-chloroaniline

| Property | Value | Source |

| CAS Number | 35754-04-2 | [1] |

| Molecular Formula | C₆H₄Br₂ClN | [1] |

| Molecular Weight | 285.36 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available | |

| Solubility | Soluble in many organic solvents (inferred from similar compounds) | |

| Density | No experimental data available | |

| XLogP3-AA | 3.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Spectral Data Analysis

The structural elucidation of 3,5-Dibromo-4-chloroaniline and its derivatives relies on various spectroscopic techniques. While a comprehensive public database of its spectra is not available, the expected spectral characteristics can be inferred from the analysis of similar compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show a singlet for the two equivalent aromatic protons and a broad singlet for the amine (-NH₂) protons. The chemical shift of the aromatic protons will be influenced by the deshielding effects of the halogen substituents.

-

¹³C NMR : The spectrum will display distinct signals for the four unique carbon atoms in the aromatic ring. The carbons attached to the halogens will show characteristic chemical shifts further downfield.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and C-H stretching of the aromatic ring. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, which is a definitive feature for compounds containing these halogens.

Synthesis of 3,5-Dibromo-4-chloroaniline

A plausible and efficient synthetic route to 3,5-Dibromo-4-chloroaniline starts from the readily available 4-chloroaniline. The synthesis involves a multi-step process that includes protection of the amine group, followed by sequential halogenation, and finally deprotection. This strategic approach is necessary to control the regioselectivity of the bromination steps.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 3,5-Dibromo-4-chloroaniline.

Experimental Protocol (Adapted from related syntheses)

Step 1: Protection of the Amine Group (Acetylation)

-

Rationale : The highly activating amino group of 4-chloroaniline is first protected as an acetamide. This moderation of reactivity is crucial to prevent over-bromination and to direct the incoming electrophiles to the desired positions.

-

Procedure :

-

Dissolve 4-chloroaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution with stirring.

-

Heat the reaction mixture under reflux for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product, N-(4-chlorophenyl)acetamide.

-

Collect the solid by filtration, wash with water, and dry.

-

Step 2: Dibromination of N-(4-chlorophenyl)acetamide

-

Rationale : The acetamido group is an ortho-, para-director. Since the para position is already occupied by the chlorine atom, the incoming bromine electrophiles are directed to the ortho positions (positions 3 and 5 relative to the acetamido group).

-

Procedure :

-

Dissolve N-(4-chlorophenyl)acetamide in a suitable solvent such as glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring. An excess of bromine (at least 2 equivalents) is required for dibromination.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

-

The precipitated product, N-(3,5-dibromo-4-chlorophenyl)acetamide, is collected by filtration, washed with water, and dried.

-

Step 3: Deprotection of the Amine Group (Hydrolysis)

-

Rationale : The final step involves the removal of the acetyl protecting group to regenerate the free amine, yielding the target compound. This can be achieved under acidic or basic conditions.

-

Procedure (Acidic Hydrolysis) :

-

Suspend N-(3,5-dibromo-4-chlorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous sodium hydroxide) to precipitate the free amine, 3,5-Dibromo-4-chloroaniline.

-

Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Applications in Drug Discovery and Development

Halogenated anilines are pivotal building blocks in medicinal chemistry. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While specific examples of marketed drugs derived directly from 3,5-Dibromo-4-chloroaniline are not prominently documented, its potential as a synthetic intermediate is significant. It can be utilized in the synthesis of various heterocyclic scaffolds that are prevalent in bioactive molecules.

Role as a Synthetic Intermediate

The amino group of 3,5-Dibromo-4-chloroaniline can undergo a wide range of chemical transformations, including diazotization followed by Sandmeyer reactions, acylation, and condensation reactions to form heterocycles. The bromine atoms provide handles for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Caption: Synthetic utility of 3,5-Dibromo-4-chloroaniline.

Safety and Handling

As with all halogenated aromatic amines, 3,5-Dibromo-4-chloroaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. It is predicted to be toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,5-Dibromo-4-chloroaniline is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern offers a platform for the synthesis of a wide array of complex molecules with potential biological activity. While experimental data on some of its physical properties are limited, its synthetic utility is evident from the reactivity of its functional groups. Further exploration of the applications of this compound is likely to lead to the discovery of novel therapeutic agents.

References

-

PubChem. 3,5-Dibromo-4-chloroaniline. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Strategic Role of Halogenated Intermediates

An In-Depth Technical Guide to 3,5-Dibromo-4-chloroaniline: Physicochemical Properties, Analysis, and Applications in Drug Discovery

In the landscape of modern pharmaceutical development and fine chemical synthesis, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic and steric properties allow for precise molecular modifications, influencing everything from reaction kinetics to the final pharmacological profile of a drug candidate. 3,5-Dibromo-4-chloroaniline is a prime example of such a strategic intermediate. This tri-halogenated aniline is a highly functionalized scaffold, offering multiple reaction sites for medicinal chemists to explore in the synthesis of novel bioactive molecules. The presence of both bromine and chlorine atoms provides differential reactivity and significantly impacts the lipophilicity and metabolic stability of derivative compounds, key parameters in drug design.[1][2]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of 3,5-Dibromo-4-chloroaniline. We will delve into its core physicochemical properties, present a robust, self-validating analytical protocol for its characterization, and discuss its relevance within the broader context of drug discovery, grounded in authoritative data and field-proven methodologies.

Part 1: Core Physicochemical and Structural Characteristics

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development. For 3,5-Dibromo-4-chloroaniline, its identity is defined by its unique arrangement of atoms and the resulting molecular weight and formula.

Molecular Structure

The structure consists of a central benzene ring substituted with one amino group (-NH₂), two bromine atoms, and one chlorine atom. The IUPAC name, 3,5-dibromo-4-chloroaniline, precisely describes this arrangement: the amino group is at position 1, the bromine atoms are at positions 3 and 5, and the chlorine atom is at position 4.[3]

Canonical SMILES: C1=C(C=C(C(=C1Br)Cl)Br)N[3][4]

Molecular Weight Calculation and Key Properties

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis. It is calculated by summing the atomic weights of all atoms in the molecular formula, C₆H₄Br₂ClN.[3][4]

-

Carbon (C): 6 x 12.011 u = 72.066 u

-

Hydrogen (H): 4 x 1.008 u = 4.032 u

-

Bromine (Br): 2 x 79.904 u = 159.808 u

-

Chlorine (Cl): 1 x 35.453 u = 35.453 u

-

Nitrogen (N): 1 x 14.007 u = 14.007 u

-

Total Molecular Weight: 285.366 u (commonly cited as 285.36 g/mol )[3][4]

The following table summarizes the key identifiers and computed properties for this compound.

| Property | Value | Source |

| IUPAC Name | 3,5-dibromo-4-chloroaniline | [3] |

| Molecular Formula | C₆H₄Br₂ClN | [3][4] |

| Molecular Weight | 285.36 g/mol | [3][4] |

| CAS Number | 35754-04-2 | [3][4] |

| Monoisotopic Mass | 282.83990 Da | [3] |

| InChIKey | STUCDJFRZFSHTB-UHFFFAOYSA-N | [3] |

Part 2: Analytical Characterization: A Self-Validating HPLC-MS/MS Protocol

In any research or manufacturing setting, particularly in drug development, verifying the identity and purity of a starting material is non-negotiable. An uncharacterized intermediate can compromise an entire synthesis, leading to failed reactions, impure final products, and wasted resources. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and definitive technique for this purpose, offering both separation of the analyte from impurities and unambiguous identification through mass-to-charge ratio and fragmentation analysis.[5]

The following protocol is designed as a self-validating system, incorporating standards and controls to ensure the trustworthiness of the results.

Objective

To confirm the identity and assess the purity of a supplied batch of 3,5-Dibromo-4-chloroaniline.

Materials and Reagents

-

3,5-Dibromo-4-chloroaniline sample

-

Reference standard (if available, of certified purity)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade, e.g., 18.2 MΩ·cm)

-

Formic Acid (LC-MS Grade)

-

Class A volumetric flasks, pipettes, and autosampler vials

Step-by-Step Experimental Protocol

Step 1: Standard and Sample Preparation The causality behind this step is to create solutions of known concentration for calibration and to prepare the unknown sample in a manner compatible with the analytical system.

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 3,5-Dibromo-4-chloroaniline sample and transfer it to a 10 mL Class A volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.[6]

-

Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 100 µL of the stock solution into a 10 mL volumetric flask and bring to volume with a 50:50 mixture of methanol and water. This serves as the primary standard for identity confirmation.

-

Blank Solution: Prepare a vial containing only the 50:50 methanol/water mixture. This is crucial for identifying any background signals from the solvent or system.

Step 2: HPLC-MS/MS System Configuration The choice of a C18 column is based on its nonpolar stationary phase, which is ideal for retaining and separating aromatic compounds. The mobile phase gradient is designed to effectively elute the analyte while separating it from potential impurities.

-

HPLC System: Shimadzu UFLCXR or equivalent[6]

-

Mass Spectrometer: Sciex 4000 API MS or equivalent[6]

-

Column: Phenomenex Luna C18(2) or equivalent (e.g., 100 x 2.0 mm, 3 µm)[6]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0.0 - 1.0 min: 10% B

-

1.0 - 5.0 min: 10% to 95% B

-

5.0 - 7.0 min: Hold at 95% B

-

7.1 - 9.0 min: Return to 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

MS Analysis:

-

Full Scan (Q1): m/z 100-400 (to find the parent ion)

-

Multiple Reaction Monitoring (MRM): Monitor the transition from the parent ion to a characteristic fragment ion. The protonated molecule [M+H]⁺ for C₆H₄Br₂ClN has an expected m/z of ~284.8 (based on the monoisotopic mass of the most abundant isotopes). A plausible fragmentation would involve the loss of a bromine atom.

-

Step 3: Analysis Sequence and Data Interpretation This sequence ensures the system is clean before analysis (blank), confirms the analyte's retention time and mass (standard), and finally analyzes the unknown sample.

-

Inject Blank: Confirm no interfering peaks are present at the expected retention time.

-

Inject Working Standard:

-

Determine the retention time (RT) of 3,5-Dibromo-4-chloroaniline.

-

Confirm the presence of the correct parent ion mass in the mass spectrum (e.g., m/z ~284.8, noting the characteristic isotopic pattern of two bromines and one chlorine).

-

-

Inject Sample:

-

Identity Confirmation: The primary peak in the sample chromatogram must have the same RT (within a narrow window, e.g., ±0.1 min) and the same mass spectrum as the working standard.

-

Purity Assessment: Integrate the area of all peaks in the chromatogram. Purity is estimated as (Area of Main Peak / Total Area of All Peaks) x 100%.

-

Analytical Workflow Diagram

Caption: Workflow for identity and purity analysis of 3,5-Dibromo-4-chloroaniline.

Part 3: Applications and Significance in Drug Development

The strategic incorporation of halogens, particularly bromine and chlorine, is a well-established tactic in medicinal chemistry to modulate a molecule's properties.[1][2] 3,5-Dibromo-4-chloroaniline is a valuable starting material precisely because it provides this halogen "payload" in a pre-configured arrangement.

-

Lipophilicity and Permeability: The three halogen atoms significantly increase the lipophilicity of the aniline core. This property is critical for influencing how a potential drug crosses cellular membranes to reach its biological target.

-

Metabolic Stability: Halogenation at key positions can block sites of metabolic attack by enzymes (e.g., cytochrome P450s), potentially increasing the half-life and duration of action of a drug. The advantages of "bromination" can include a beneficial effect on the metabolism of the drug.[2]

-

Target Binding: The electronegative nature and size of bromine and chlorine atoms can lead to specific and favorable interactions within a target protein's binding pocket (e.g., halogen bonding), enhancing potency and selectivity.

-

Synthetic Handle: The amino group of the aniline is a versatile functional group, readily participating in reactions such as amide bond formation, diazotization, and various coupling reactions, allowing for the construction of more complex molecular architectures.

This intermediate is therefore relevant for the synthesis of compounds targeting a wide range of diseases, from infectious diseases like malaria to autoimmune disorders and oncology.[7][8]

Part 4: Safety, Handling, and Storage

As with all halogenated aromatic amines, 3,5-Dibromo-4-chloroaniline must be handled with appropriate caution. While a specific, detailed safety data sheet (SDS) for this exact compound is not available from the search, data from closely related analogues like 3-bromo-4-chloroaniline and 4-chloroaniline suggest significant hazards.[9][10][11]

Anticipated Hazards:

-

Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[9][11]

-

Irritation: May cause skin and eye irritation.

-

Long-term Effects: Some chloroanilines are considered potential carcinogens and may cause organ damage through prolonged or repeated exposure.[9][11]

-

Environmental Hazard: Likely to be toxic to aquatic life with long-lasting effects.[11][12]

Mandatory Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10][14]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][14]

-

Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials.[14][15]

Crucial Note: This information is for guidance only. Always consult the specific and current Safety Data Sheet (SDS) provided by the supplier before any handling or use of this chemical.

Conclusion

3,5-Dibromo-4-chloroaniline is more than just a chemical with a defined molecular weight and structure. It is a highly enabling tool for chemical and pharmaceutical research. Its value lies in its pre-functionalized, halogen-rich structure, which provides a strategic starting point for the synthesis of complex molecules with tailored biological properties. A thorough understanding of its physicochemical characteristics, coupled with rigorous analytical verification and adherence to strict safety protocols, is essential for leveraging its full potential in the demanding field of drug discovery and development.

References

-

3,5-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 21708304 - PubChem. National Center for Biotechnology Information. [Link]

-

3-Bromo-4-chloroaniline | C6H5BrClN | CID 12843722 - PubChem. National Center for Biotechnology Information. [Link]

-

4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem. National Center for Biotechnology Information. [Link]

-

Safety Data Sheet: 4-Chloroaniline - Carl ROTH. Carl Roth GmbH + Co. KG. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. National Center for Biotechnology Information. [Link]

-

(PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. ResearchGate. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. BMC. [Link]

-

Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - MDPI. MDPI. [Link]

- EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents.

-

4-Chloroaniline 103500 - Safety Data Sheet. Labbox. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

3,5-Dichlorosulfanilamide - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Antimalarial drug discovery: progress and approaches - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601 - EPA. United States Environmental Protection Agency. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. 3,5-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 21708304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 35754-04-2|3,5-Dibromo-4-chloroaniline|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. epa.gov [epa.gov]

- 7. jelsciences.com [jelsciences.com]

- 8. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Bromo-4-chloroaniline | C6H5BrClN | CID 12843722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.com [fishersci.com]

- 15. 626-40-4|3,5-Dibromoaniline|BLD Pharm [bldpharm.com]

Difference between 3,5-Dibromo-4-chloroaniline and 3-Bromo-4-chloroaniline

This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between 3-Bromo-4-chloroaniline and 3,5-Dibromo-4-chloroaniline .[1] It is designed for medicinal chemists and process engineers optimizing halogenated aniline scaffolds.

3-Bromo-4-chloroaniline vs. 3,5-Dibromo-4-chloroaniline[1]

Executive Summary

In drug discovery and agrochemical synthesis, the choice between 3-Bromo-4-chloroaniline (3-BCA) and 3,5-Dibromo-4-chloroaniline (3,5-DBCA) is rarely arbitrary.[1] It represents a strategic decision between asymmetric functionalization potential and steric/electronic saturation .

-

3-BCA is a "kinetic" scaffold, offering orthogonal reactivity (Br vs. Cl) for sequential cross-coupling reactions.[1]

-

3,5-DBCA is a "thermodynamic" scaffold, utilized for inducing high lipophilicity, metabolic blockade, or exploiting symmetry in crystal engineering.[1]

This guide details the physicochemical divergences, synthetic control strategies, and application logic for both motifs.

Part 1: Structural & Electronic Architecture[1]

The fundamental difference lies in symmetry and steric crowding. This dictates the reactivity profile of the amine (

1. Electronic Vectors (Hammett Effects)

Both molecules possess a central aniline core deactivated by the electron-withdrawing nature of the halogens (Inductive effect:

-

3-BCA: The amine lone pair is delocalized into the ring but faces asymmetric deactivation.[1] The

of the conjugate acid is lower than 4-chloroaniline but higher than the dibromo variant.[1] -

3,5-DBCA: The amine is flanked by two bromine atoms.[1][2][3][4][5] The combined

effect significantly reduces the basicity and nucleophilicity of the nitrogen.[1] Furthermore, the "Ortho Effect" (steric crowding) inhibits the approach of electrophiles to the nitrogen.

2. Steric Topology

-

3-BCA: Planar, with one "open" ortho-position (C2/C6).[1] This allows for standard amide couplings or reductive aminations.

-

3,5-DBCA: The amine is sterically shielded ("buttressed") by two large bromine atoms (Van der Waals radius ~1.85 Å).[1] This makes nucleophilic attack by the nitrogen sluggish, often requiring forcing conditions (high T, strong base) for derivatization.

Figure 1: Structural & Electronic Comparison

Caption: Comparison of steric accessibility and electronic states. Note the transition from asymmetry to symmetry.

Part 2: Synthetic Pathways & Process Control[1]

The synthesis of these compounds relies on the electrophilic aromatic substitution of 4-chloroaniline.[1] The critical process parameter (CPP) is stoichiometry control .

1. Synthesis of 3-Bromo-4-chloroaniline (Kinetic Control)

To selectively mono-brominate, one must prevent the formation of the thermodynamic dibromo product.[1]

-

Reagent: Bromine (

) or N-Bromosuccinimide (NBS).[1] -

Solvent: Glacial Acetic Acid (AcOH) or DMF.

-

Key Control: Slow addition of

(0.95 - 1.0 eq) at low temperatures ( -

Purification: Fractional crystallization is often required to remove trace 3,5-dibromo impurities.[1]

2. Synthesis of 3,5-Dibromo-4-chloroaniline (Thermodynamic Control)

This synthesis drives the reaction to completion, utilizing the activating power of the amine to halogenate both ortho positions.[1]

-

Reagent: Excess Bromine (>2.2 eq).

-

Conditions: Room temperature to reflux.[1]

-

Outcome: The product precipitates readily due to its high symmetry and molecular weight.[1]

Figure 2: Divergent Synthetic Workflow

Caption: Synthetic decision tree. Path selection depends strictly on stoichiometric equivalents and temperature.

Part 3: Physicochemical Properties & Reactivity[1]

The following data consolidates physical properties and reactivity profiles.

Table 1: Comparative Physicochemical Data

| Property | 3-Bromo-4-chloroaniline | 3,5-Dibromo-4-chloroaniline |

| CAS Number | 823-54-1 | 35754-04-2 |

| Molecular Weight | 206.47 g/mol | 285.36 g/mol |

| Melting Point | 80 - 84 °C | >100 °C (Est.[1] based on analogs) |

| Symmetry | ||

| LogP (Est.) | ~2.8 | ~3.6 (Higher Lipophilicity) |

| Amine Nucleophilicity | Moderate | Low (Sterically Hindered) |

| Primary Application | Orthogonal Cross-Coupling | Metabolic Blocking / Crystal Packing |

Reactivity Profile: The "Selectivity" Advantage[1]

-

3-BCA (The Coupler): This molecule is prized for chemoselectivity .[1] In Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the C-Br bond is significantly more reactive than the C-Cl bond.[1]

-

Reaction:

[1] -

Result: The Chlorine remains available for a second functionalization step, allowing the construction of complex, non-symmetric biaryls.

-

-

3,5-DBCA (The Blocker): The C-Br bonds are identical.[1] Coupling usually leads to bis-arylation or polymerization unless stoichiometry is tightly managed.[1] Its primary chemical utility is introducing a hydrophobic, metabolically stable cap to a molecule.

Part 4: Experimental Protocol (Synthesis of 3-BCA)

Note: This protocol prioritizes selectivity for the mono-bromo species.

Materials:

-

4-Chloroaniline (1.0 eq)[6]

-

N-Bromosuccinimide (NBS) (1.0 eq)[1]

-

Acetonitrile (ACN) or Glacial Acetic Acid (AcOH)

-

Saturated

(Quenching)

Methodology:

-

Dissolution: Dissolve 4-chloroaniline in ACN (0.5 M concentration) in a round-bottom flask shielded from light (aluminum foil).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add NBS portion-wise over 30 minutes. Do not dump all at once. The exotherm must be controlled to prevent di-bromination.[1]

-

Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with saturated sodium thiosulfate to remove active bromine species.[1] Extract with Ethyl Acetate.[2][7]

-

Purification: Recrystallize from Ethanol/Water to remove any trace 3,5-dibromo-4-chloroaniline.

References

-

Synthesis & Properties of Halogen

- Source: PubChem Compound Summary. "3-Bromo-4-chloroaniline (CID 12843722)".

-

URL:[Link]

-

3,5-Dibromo-4-chloroaniline Identific

- Source: PubChem Compound Summary. "3,5-Dibromo-4-chloroaniline (CID 21708304)".

-

URL:[Link]

- Cross-Coupling Selectivity (Br vs Cl) Context: General principles of chemoselectivity in Pd-catalyzed coupling of chloro-bromo-arenes. Source: ChemicalBook / BenchChem Reactivity Guides (General Reference).

-

Safety & Handling (MSDS)

-

Source: Matrix Scientific Safety Data Sheet (3-Bromo-4-chloroaniline).[6]

-

Sources

- 1. 80026-10-4|3-Bromo-2,4-dichloroaniline|BLD Pharm [bldpharm.com]

- 2. US5849912A - Biphenyl derivatives - Google Patents [patents.google.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. 56131-46-5|3-Bromo-2-chloroaniline|BLD Pharm [bldpharm.com]

- 5. scribd.com [scribd.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]

Compound Identification and Physicochemical Profile

An In-depth Technical Guide to the Safety Profile of 3,5-Dibromo-4-chloroaniline

3,5-Dibromo-4-chloroaniline is a polyhalogenated aromatic amine. Its structure suggests a crystalline solid with low water solubility, characteristic of this chemical class. Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| IUPAC Name | 3,5-dibromo-4-chloroaniline | PubChem[1] |

| Molecular Formula | C₆H₄Br₂ClN | PubChem[1] |

| Molecular Weight | 285.36 g/mol | PubChem[1] |

| CAS Number | 35754-04-2 | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C(=C1Br)Cl)Br)N | PubChem[1] |

| InChIKey | STUCDJFRZFSHTB-UHFFFAOYSA-N | PubChem[1] |

Inferred Hazard Identification and Classification

The primary hazards of 3,5-Dibromo-4-chloroaniline can be inferred from well-documented, structurally similar compounds. Halogenated anilines are known for their systemic toxicity, potential carcinogenicity, and environmental hazards. The following table synthesizes the GHS classifications from several analogs to build a predicted hazard profile.

| Hazard Class | Predicted Classification for 3,5-Dibromo-4-chloroaniline | Rationale Based on Structural Analogs |

| Acute Toxicity, Oral | Category 3 or 4 (Toxic or Harmful if swallowed) | 4-Chloroaniline is Category 3 (Toxic if swallowed)[2][3]. 3-Bromo-4-chloroaniline and 4-Bromo-3-chloroaniline are noted as Harmful if swallowed[4][5]. The presence of multiple halogen substituents warrants a high degree of caution. |

| Acute Toxicity, Dermal | Category 3 (Toxic in contact with skin) | 4-Chloroaniline is Category 3 (Toxic in contact with skin)[2][3]. 4-Bromoaniline is also classified as toxic in contact with skin[6]. Dermal absorption is a significant route of exposure for anilines.[7] |

| Acute Toxicity, Inhalation | Category 3 or 4 (Toxic or Harmful if inhaled) | 4-Chloroaniline is Category 3 (Toxic if inhaled)[2][3]. Harmful if inhaled is noted for 4-Bromo-3-chloroaniline and 3-Bromo-4-chloroaniline[4][5]. As a solid, the primary inhalation risk is from dust. |

| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | This is a common hazard for anilines. 4-Chloroaniline is a known skin sensitizer[2][3][7]. |

| Carcinogenicity | Suspected Carcinogen (Category 1B or 2) | This is a critical concern. 4-Chloroaniline is classified as a Category 1B carcinogen (May cause cancer)[2][3] and is listed by IARC as Group 2B (Possibly carcinogenic to humans)[7]. The carcinogenic potential of halogenated anilines is well-established. |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (spleen, liver, kidneys, blood) through prolonged or repeated exposure | Repeated exposure to 4-chloroaniline affects the blood, liver, spleen, and kidneys. This is often linked to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced[7][8]. |

| Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | Halogenated aromatics are notoriously persistent and toxic in aquatic environments. This classification is consistent across analogs like 4-chloroaniline[2][3][7]. |

Proactive Risk Management: Exposure Controls and Personal Protection

Given the high inferred toxicity, a multi-layered approach to exposure control is mandatory. The causality is clear: engineering controls are the primary barrier, and PPE serves as the essential secondary defense.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All work involving weighing, transferring, or handling 3,5-Dibromo-4-chloroaniline powder or its solutions must be conducted within a certified chemical fume hood. This is non-negotiable and directly mitigates the risk of inhaling toxic dust or vapors.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[9]

-

Designated Area: Establish a designated area within the lab specifically for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): A Self-Validating System

The choice of PPE must be deliberate and based on the specific experimental task.

Caption: Decision-making flowchart for spill response.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [10]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [10]* Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention. [10]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [10]

Waste Disposal

All waste containing 3,5-Dibromo-4-chloroaniline, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.

-

Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Disposal must be handled by a licensed environmental waste management company, in strict accordance with all local, state, and federal regulations. [9]Based on analogs like p-chloroaniline, it may fall under specific EPA waste numbers (e.g., P024), requiring specialized disposal procedures. [7]

References

-

4-Bromo-3-chloroaniline. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

- Safety and Handling of 4-Chloroaniline: A Manufacturer's Perspective. (2026). Generic Chemical Manufacturer Website.

-

4-CHLOROANILINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

-

4-CHLOROANILINE. (n.d.). Ataman Kimya. [Link]

- Aniline Safety Protocol. (n.d.).

-

3-Bromo-4-chloroaniline. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

4-Chloroaniline. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

-

3,5-Dibromo-4-chloroaniline. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

Sources

- 1. 3,5-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 21708304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-4-chloroaniline | C6H5BrClN | CID 12843722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. nj.gov [nj.gov]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

The Strategic Incorporation of Halogenated Anilines in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Introduction: More Than Just a Synthetic Handle

In the intricate world of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of a drug candidate's ultimate success. Among the vast arsenal of molecular scaffolds, halogenated anilines have emerged as particularly versatile and powerful tools. Their utility extends far beyond their role as simple synthetic intermediates for carbon-carbon and carbon-nitrogen bond formation. The strategic incorporation of halogens onto an aniline framework allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2]

This guide provides a comprehensive overview of halogenated anilines for researchers, scientists, and drug development professionals. It will delve into the underlying principles that make these building blocks so valuable, explore their synthesis and key applications in modern drug discovery, and provide practical, field-proven protocols for their use.

The Halogen Effect: Modulating Physicochemical Properties for Enhanced Drugability

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto an aniline ring imparts significant changes to its electronic and steric nature. These modifications can be leveraged to overcome common drug development hurdles such as poor metabolic stability and off-target toxicity.[3][4] While anilines themselves can be susceptible to metabolic enzymes, leading to rapid clearance, halogenation can block these metabolic soft spots.[5]

Key properties influenced by halogenation include:

-

Lipophilicity (LogP): Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve oral absorption.[4] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target effects.

-

Acidity/Basicity (pKa): The electron-withdrawing nature of halogens decreases the basicity of the aniline nitrogen. This modulation of pKa is crucial for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, receptor binding, and cell penetration.

-

Metabolic Stability: Halogens can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[1][4] This "metabolic blocking" effect can significantly increase a drug's half-life and bioavailability.

-

Binding Interactions: Halogens, particularly chlorine, bromine, and iodine, can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms like oxygen and nitrogen in a protein's active site.[6] This can lead to enhanced binding affinity and selectivity for the target receptor.[6]

The following table summarizes the general trends observed in the physicochemical properties of monosubstituted haloanilines:

| Halogen | Position | Approximate pKa | Approximate LogP | Key Features & Considerations |

| H | - | 4.63 | 0.90 | Baseline for comparison. |

| F | para | 4.65[7] | 1.15 | Minimal steric hindrance; often used to block metabolism without significantly altering conformation. Can form weak hydrogen bonds. |

| Cl | para | 3.98[8] | 1.83[8] | Good balance of steric and electronic effects. Effective metabolic blocker and can participate in halogen bonding.[9] |

| Br | para | 3.91 | 2.18 | Larger size and greater polarizability than chlorine, leading to stronger halogen bonds. Often used to enhance potency. |

| I | para | 3.78 | 2.68 | Largest and most polarizable halogen, forming the strongest halogen bonds. Can sometimes introduce metabolic liabilities (de-iodination). |

Note: pKa and LogP values are approximate and can vary depending on the specific isomer and experimental conditions.

Synthetic Strategies for Accessing Halogenated Anilines

A variety of synthetic methods are available for the preparation of halogenated anilines, with the choice of method depending on the desired regioselectivity and the nature of the starting material.

One common approach involves the electrophilic halogenation of anilines or their protected derivatives. Due to the strong activating nature of the amino group, these reactions are often rapid and can lead to multiple halogenations.[10] Protecting the amine, for example as an acetanilide, can moderate its reactivity and improve regiocontrol.

Another powerful technique involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides . This method provides convenient access to ortho-chloro and para-bromo anilines through distinct reaction pathways.[11] The temporary increase in the oxidation level of the aniline nitrogen activates the aromatic ring towards regioselective halogenation.[11]

Harnessing Halogenated Anilines in Drug Discovery: Key Coupling Reactions

The true power of halogenated anilines as building blocks is realized in their application in transition metal-catalyzed cross-coupling reactions. These reactions allow for the modular and efficient construction of complex molecular architectures from simple, readily available fragments.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling: This versatile reaction forms a new carbon-carbon bond between an aryl halide (e.g., a bromoaniline) and an organoboron species (e.g., a boronic acid or ester).[12] The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[12]

-

Causality in Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki coupling. For electron-rich haloanilines, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the rate-limiting oxidative addition step and facilitate the subsequent reductive elimination. The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in activating the boronic acid for transmetalation.[13]

2. Buchwald-Hartwig Amination: This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[14] It enables the coupling of an aryl halide (e.g., a chloroaniline) with a primary or secondary amine.[14] This transformation has largely replaced harsher, classical methods for the synthesis of aryl amines.[14]

-

Causality in Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the ligand used to stabilize the palladium catalyst. Early generations of catalysts required aryl bromides or iodides. However, the development of sterically demanding, electron-rich ligands (e.g., biarylphosphines like RuPhos or Johnphos) has enabled the efficient coupling of more challenging and cost-effective aryl chlorides.[15][16] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential to deprotonate the amine and facilitate the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

In cases where the aniline ring is activated by strongly electron-withdrawing groups (such as a nitro group) positioned ortho or para to the halogen, direct displacement of the halide by a nucleophile can occur.[17][18] This SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[17][19]

-

Causality in Experimental Choices: The rate of an SNAr reaction is highly dependent on the nature of the leaving group and the strength of the nucleophile.[19] Interestingly, in contrast to SN1 and SN2 reactions, fluoride is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[20] The first step, the nucleophilic attack, is typically the rate-determining step.[19]

Visualizing the Workflow and Mechanisms

To better illustrate the strategic use of halogenated anilines and the mechanisms of key reactions, the following diagrams are provided.

Caption: A generalized workflow for utilizing halogenated anilines.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocols

The following protocols are provided as representative examples of the key coupling reactions discussed.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoaniline with Phenylboronic Acid

Objective: To synthesize 4-aminobiphenyl, demonstrating a typical C-C bond formation.

Materials:

-

4-Bromoaniline (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (0.04 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Toluene (solvent)

-

Water (co-solvent, ~10% v/v of toluene)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoaniline, phenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.

-

Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate and SPhos. The ligand protects the palladium center and facilitates the catalytic cycle.

-

Solvent Addition: Add degassed toluene and water. The aqueous phase is necessary to dissolve the carbonate base and facilitate the transmetalation step.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aminobiphenyl.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloroaniline with Morpholine

Objective: To synthesize 4-morpholinoaniline, demonstrating a typical C-N bond formation.

Materials:

-

4-Chloroaniline (1.0 eq)

-

Morpholine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)

-

RuPhos (0.03 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Toluene (anhydrous solvent)

Procedure:

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, add sodium tert-butoxide, RuPhos, and Pd₂(dba)₃ to a flame-dried Schlenk tube. The base is highly hygroscopic and the catalyst system is oxygen-sensitive.

-

Reagent Addition: Add 4-chloroaniline and anhydrous toluene. Stir for 5 minutes. Then, add morpholine via syringe.

-

Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Case Studies: Halogenated Anilines in FDA-Approved Drugs

The strategic use of halogenated anilines is evident in numerous marketed drugs across various therapeutic areas.[9]

-

Cabotegravir: An HIV integrase inhibitor, contains a 2,4-difluorobenzylamide moiety. The fluorine atoms enhance metabolic stability and contribute to the drug's long half-life.[9]

-

Infigratinib: A kinase inhibitor used to treat certain types of cancer, incorporates a 2,6-dichloroaniline fragment.[21] The chlorine atoms likely contribute to potent and selective binding within the kinase active site through halogen bonding and hydrophobic interactions.[21]

-

Lemborexant: An insomnia treatment, features a fluorinated pyridine ring and a fluorophenyl group. The fluorine substitutions were critical in optimizing the drug's binding affinity and overall pharmacological profile.[22]

Challenges and Future Directions

While halogenated anilines are invaluable tools, their use is not without challenges. The potential for the formation of toxic disinfection byproducts from aniline-containing compounds in water treatment processes highlights the need for careful environmental consideration.[23] Furthermore, while often enhancing metabolic stability, certain halogenated compounds can still be metabolized, sometimes leading to reactive intermediates.

Future research will likely focus on developing even more efficient and selective catalytic systems for the functionalization of halogenated anilines, particularly for late-stage diversification of complex molecules. The exploration of novel halogenated bioisosteres and a deeper understanding of the role of halogen bonding in molecular recognition will continue to drive innovation in drug design.

Conclusion

Halogenated anilines are a cornerstone of modern medicinal chemistry, offering a powerful platform for modulating the properties of drug candidates. Their ability to serve as versatile synthetic handles in robust coupling reactions, combined with the profound influence of halogens on a molecule's ADMET profile, ensures their continued and strategic use in the quest for safer and more effective medicines. A thorough understanding of the principles governing their synthesis and reactivity is essential for any scientist involved in the drug discovery and development process.

References

-

ResearchGate. The role of halogens in improving (A) Biological activity, (B) Metabolic stability, (C) Ligand–protein interactions, and (D) Physicochemical properties. Available from: [Link].

- Hernandes, M. Z., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets, 11(10), 1348-1360.

-

MDPI. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available from: [Link].

-

TutorChase. Why are halogens important in the pharmaceutical industry? Available from: [Link].

-

ACS Publications. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(15), 9408-9418. Available from: [Link].

-

PubMed. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. Environmental Science & Technology, 56(7), 4384-4394. Available from: [Link].

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link].

-

Inno Pharmchem. (2026). Exploring the Applications of Aniline in Pharmaceutical Synthesis. Available from: [Link].

-

ACS Publications. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Available from: [Link].

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Available from: [Link].

-

MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643. Available from: [Link].

-

NIH National Library of Medicine. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 84(19), 12476-12485. Available from: [Link].

-

ResearchGate. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. Available from: [Link].

-

NIH National Library of Medicine. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(4), 578. Available from: [Link].

-

NIH National Library of Medicine. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Beilstein Journal of Organic Chemistry, 12, 1946-1951. Available from: [Link].

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link].

-

Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link].

-

ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available from: [Link].

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link].

-

PubChem. 4-Fluoroaniline. Available from: [Link].

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link].

-

YouTube. (2020). Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes. Available from: [Link].

-

SpringerLink. (2024). FDA approved fluorine-containing drugs in 2023. Chin. Chem. Lett., 35, 109312. Available from: [Link].

-

Encyclopedia.pub. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link].

-

ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Available from: [Link].

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link].

-

PubChem. 4-Chloroaniline. Available from: [Link].

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link].

-

Chinese Chemical Society. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chin. Chem. Lett., 34(1), 107402. Available from: [Link].

-

SlideShare. Nucleophilic Aromatic Substitution. Available from: [Link].

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link].

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]

- 4. tutorchase.com [tutorchase.com]

- 5. cresset-group.com [cresset-group.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. pharmaexcipients.com [pharmaexcipients.com]

- 22. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,5-Dibromo-4-chloroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 3,5-Dibromo-4-chloroaniline: A Molecule of Interest

3,5-Dibromo-4-chloroaniline, with the chemical formula C₆H₄Br₂ClN, is a substituted aniline that serves as a versatile intermediate in organic synthesis. Its structural features, including the presence of three halogen substituents on the aromatic ring and a primary amine group, impart unique chemical reactivity and physical properties. The strategic placement of bromine and chlorine atoms allows for regioselective modifications, making it a valuable precursor for the synthesis of complex molecules with potential biological activity.

The solubility of a solid compound in a solvent is a fundamental physicochemical property that dictates its utility in a laboratory and industrial setting. For drug development professionals, understanding solubility is crucial for:

-

Reaction Kinetics: Ensuring that reactants are in the same phase for optimal reaction rates.

-

Purification: Selecting appropriate solvents for crystallization and chromatographic separation.

-

Formulation: Developing stable and bioavailable drug products.

-

Process Safety: Safe handling and processing of the compound.

Theoretical Principles of Solubility: A Predictive Framework

The adage "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The key intermolecular forces at play for 3,5-Dibromo-4-chloroaniline are:

-

Hydrogen Bonding: The primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor.

-

Dipole-Dipole Interactions: The polar C-Br, C-Cl, and C-N bonds create a net dipole moment, leading to dipole-dipole interactions.

-

Van der Waals Forces: These non-specific attractive forces are present in all molecules.

Based on these principles, the solubility of 3,5-Dibromo-4-chloroaniline in various organic solvents can be qualitatively predicted.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amine group of 3,5-Dibromo-4-chloroaniline. The polar nature of the solvent also effectively solvates the polar C-X bonds. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate to High | These solvents possess a significant dipole moment and can act as hydrogen bond acceptors, interacting favorably with the amine group. Their ability to engage in dipole-dipole interactions with the halogenated ring further enhances solubility. |

| Halogenated | Dichloromethane, Chloroform | Moderate | The principle of "like dissolves like" suggests that the halogenated nature of both the solute and solvent will lead to favorable interactions. While these solvents are not strong hydrogen bond acceptors, their polarity is sufficient to dissolve 3,5-Dibromo-4-chloroaniline to a reasonable extent. |

| Aromatic | Toluene, Xylene | Low to Moderate | The aromatic rings of both the solute and solvent can engage in π-π stacking interactions. However, the overall polarity of these solvents is low, and they lack the ability to form strong hydrogen bonds, which may limit solubility. |

| Non-Polar | Hexane, Cyclohexane | Low | The significant difference in polarity between the highly substituted, polar 3,5-Dibromo-4-chloroaniline and non-polar aliphatic solvents results in weak solute-solvent interactions. The strong solute-solute interactions in the crystal lattice will be difficult to overcome by the weak van der Waals forces offered by these solvents. |

Note: These are qualitative predictions. Experimental determination is essential for obtaining accurate quantitative solubility data.

Experimental Determination of Solubility: A Practical Guide

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal equilibrium (shake-flask) method .[1] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

3,5-Dibromo-4-chloroaniline (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

Step-by-Step Protocol for Isothermal Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,5-Dibromo-4-chloroaniline to a series of sealed vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe (to the experimental temperature) to avoid any change in solubility due to temperature fluctuations.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.

-

Dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of 3,5-Dibromo-4-chloroaniline. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility of 3,5-Dibromo-4-chloroaniline in the solvent at the given temperature, expressed in units such as grams per liter (g/L) or moles per liter (mol/L), taking into account the dilution factor.[2]

-

Diagram of the Isothermal Solubility Determination Workflow

Caption: Workflow for Isothermal Solubility Determination.

Safety and Handling of 3,5-Dibromo-4-chloroaniline

As a halogenated aniline, 3,5-Dibromo-4-chloroaniline should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from structurally related compounds.

-

Toxicity: Chloroanilines are generally considered toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[3] They can cause irritation to the skin, eyes, and respiratory tract.[4]

-

Handling: All work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid creating dust.[4]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

A comprehensive understanding of the solubility of 3,5-Dibromo-4-chloroaniline is essential for its effective utilization in research and development. While specific quantitative data is limited, this guide provides a robust theoretical framework for predicting its solubility and a detailed experimental protocol for its accurate determination. By applying the principles and methodologies outlined herein, researchers and drug development professionals can confidently handle and utilize this important chemical intermediate, thereby accelerating the pace of innovation in chemical synthesis and pharmaceutical sciences.

References

-

PubChem. (n.d.). 3,5-Dibromo-4-chloroaniline. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloroaniline. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (2023, December 1). 4-Chloroaniline. Retrieved February 3, 2026, from [Link]

-

HUBER. (n.d.). Solubility determination and crystallization. Retrieved February 3, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved February 3, 2026, from [Link]

-

New Jersey Department of Health. (2005). Hazard Summary: 4-Chloroaniline. Retrieved February 3, 2026, from [Link]

-

Ferreira, O., & Pinho, S. P. (2020). Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water) Mixed Solvents. Journal of Chemical & Engineering Data, 65(9), 4589–4597. [Link]

-

Acree, W. E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 891–893. [Link]

-

University of Babylon. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved February 3, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility.

-

Kaur, M., Saini, C. K., & Kaur, A. (2021). Synthesis and Characterization of 4- Amino-3, 5- Dibromo- Toluene from P-Toluidine. Journal of Applied Pharmaceutical Sciences and Research, 4(1), 10-12. [Link]

-

PubChem. (n.d.). 3,4-Dichloroaniline. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dibromo-4-chloroaniline

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Key Halogenated Intermediate

3,5-Dibromo-4-chloroaniline is a valuable halogenated aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and dyestuffs. The precise arrangement of its halogen substituents makes it an important intermediate for introducing a specific substitution pattern in target molecules through further functionalization of the amino group or via cross-coupling reactions.

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 3,5-Dibromo-4-chloroaniline from the readily available starting material, 4-chloroaniline. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and cover essential safety, purification, and characterization techniques. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the synthesis as needed.

Reaction Mechanism: Harnessing Electrophilic Aromatic Substitution

The synthesis of 3,5-Dibromo-4-chloroaniline from 4-chloroaniline is achieved through an electrophilic aromatic substitution reaction, specifically a dibromination. The directing effects of the substituents on the aniline ring are paramount to the regioselectivity of this transformation.

-

The Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. Its lone pair of electrons can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

-

The Chloro Group (-Cl): The chloro group is a deactivating group due to its inductive electron-withdrawing effect. However, through resonance, it is also an ortho, para-director.

In the case of 4-chloroaniline, the para position is already occupied by the chlorine atom. The strongly activating amino group, therefore, directs the incoming bromine electrophiles to the two vacant ortho positions, which are positions 3 and 5. This leads to the desired 3,5-dibromo substitution pattern.

Visualizing the Synthesis Workflow

The following diagram outlines the key stages of the synthesis process, from the starting material to the purified final product.

Caption: Workflow for the synthesis of 3,5-Dibromo-4-chloroaniline.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving bromine should be conducted in a well-ventilated fume hood.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 4-Chloroaniline | Reagent Grade, ≥98% | Sigma-Aldrich |

| Bromine | Reagent Grade, ≥99.5% | Sigma-Aldrich |

| Glacial Acetic Acid | ACS Reagent | Fisher Scientific |

| Sodium Bisulfite | ACS Reagent | VWR Chemicals |

| Ethanol (for recrystallization) | Anhydrous, ≥99.5% | MilliporeSigma |

| Deionized Water | - | - |

Equipment:

-

Three-neck round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator (optional)

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 12.75 g (0.1 mol) of 4-chloroaniline in 50 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved.

-

Bromination: Cool the flask in an ice bath to between 0-5 °C. Prepare a solution of 32.0 g (0.2 mol) of bromine in 20 mL of glacial acetic acid and place it in the dropping funnel. Add the bromine solution dropwise to the stirred 4-chloroaniline solution over a period of approximately 60-90 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. This slow, cooled addition is critical to prevent the formation of over-brominated byproducts due to the highly exothermic nature of the reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 2 hours to ensure the reaction goes to completion. The mixture will likely be a thick slurry at this point.

-

Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry. To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise with stirring until the reddish-brown color of bromine disappears and a clear or pale yellow solution is obtained.

-

Precipitation and Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water until the filtrate is neutral to pH paper. This washing step is essential to remove any residual acetic acid and inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C or air-dry until a constant weight is achieved.

Purification by Recrystallization:

-

Transfer the crude, dried 3,5-Dibromo-4-chloroaniline to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Using the minimum amount of hot solvent is key to maximizing the yield upon cooling.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize crystal recovery, place the flask in an ice bath for 30 minutes.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

-

Dry the purified crystals to a constant weight.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | |

| 4-Chloroaniline (Mass) | 12.75 g |

| 4-Chloroaniline (Moles) | 0.1 mol |

| Reagent | |

| Bromine (Mass) | 32.0 g |

| Bromine (Moles) | 0.2 mol |

| Solvent | |

| Glacial Acetic Acid | ~70 mL |

| Product | |

| Product Name | 3,5-Dibromo-4-chloroaniline |

| Molecular Formula | C₆H₄Br₂ClN |

| Molecular Weight | 285.36 g/mol [1] |

| Theoretical Yield | 28.54 g |

| Appearance | Off-white to pale yellow crystalline solid |

| Expected Melting Point | ~88-92 °C |

Characterization and Validation

The identity and purity of the synthesized 3,5-Dibromo-4-chloroaniline should be confirmed using the following analytical techniques:

-